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Methional diethyl acetal

flavor stability acetal protecting group Strecker aldehyde degradation

Methional diethyl acetal (1,1-diethoxy-3-(methylthio)propane; C₈H₁₈O₂S; MW 178.29) is a synthetic organosulfur flavoring agent classified as an acyclic acetal. It appears as a colorless to pale yellow liquid with a characteristic pungent cabbage odor accompanied by mushroom, onion, sweet, tomato, and garlic flavor notes.

Molecular Formula C8H18O2S
Molecular Weight 178.29 g/mol
CAS No. 16630-61-8
Cat. No. B091148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethional diethyl acetal
CAS16630-61-8
Molecular FormulaC8H18O2S
Molecular Weight178.29 g/mol
Structural Identifiers
SMILESCCOC(CCSC)OCC
InChIInChI=1S/C8H18O2S/c1-4-9-8(10-5-2)6-7-11-3/h8H,4-7H2,1-3H3
InChIKeyFKAZTVDSOBDTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methional Diethyl Acetal (CAS 16630-61-8) Chemical Identity & Procurement Baseline


Methional diethyl acetal (1,1-diethoxy-3-(methylthio)propane; C₈H₁₈O₂S; MW 178.29) is a synthetic organosulfur flavoring agent classified as an acyclic acetal. It appears as a colorless to pale yellow liquid with a characteristic pungent cabbage odor accompanied by mushroom, onion, sweet, tomato, and garlic flavor notes [1]. It is FEMA GRAS-designated (FEMA No. 4590) and listed in the FDA Substances Added to Food inventory (formerly EAFUS) with JECFA No. 1940, last evaluated at the 73rd JECFA Session in 2010 [2]. It functions as a flavoring agent or adjuvant in food applications and is distinct from the related aldehyde methional (FEMA 2747) [2][3].

Why Methional Diethyl Acetal Cannot Be Substituted by Methional or Other In-Class Analogs


The methional family of 3-(methylthio)propanal derivatives encompasses aldehyde, alcohol, ester, and acetal functional variants that differ profoundly in sensory character, chemical stability, and regulatory status. The free aldehyde, methional (CAS 3268-49-3), imparts a cooked-potato, meaty aroma (odor threshold ~0.45–0.5 µg/L in water/synthetic wine) [2][3] but is chemically labile: it readily degrades via retro-aldol cleavage into acrolein and methyl mercaptan, the latter oxidizing to dimethyl disulfide, contributing to off-flavor development during storage [4]. In contrast, methional diethyl acetal masks the reactive aldehyde as a stabilized acetal, fundamentally altering both its sensory profile—pungent cabbage with mushroom, onion, sweet, tomato, and garlic notes—and its formulation stability [1]. Regulatory differentiation (FEMA 4590 vs. FEMA 2747 for methional; JECFA 1940 vs. 466) further means these compounds are evaluated and authorized under distinct safety assessments, and their use levels and permissible food categories are specified independently [3][5]. Substituting the acetal with the aldehyde, the alcohol (methionol, FEMA 3415), or the acetate ester (3-(methylthio)propyl acetate, FEMA 3883) would yield a different sensory outcome and may fall outside the intended regulatory authorization for a given formulation.

Quantitative Differentiation Evidence for Methional Diethyl Acetal Against Its Closest Analogs


Protected Aldehyde: Acetal Stability vs. Methional Aldehyde Lability

Methional (free aldehyde) is the major Strecker degradation product of methionine and is well-documented to accumulate during storage, correlating with aroma deterioration. It has been shown that methional and phenylacetaldehyde concentrations increase during beer aging, and spiking fresh beer with both aldehydes increases the degree of similarity to an aged beer by 54%, confirming their role in flavor instability [1]. Methional itself decomposes readily via retro-aldol cleavage into acrolein and methyl mercaptan, the latter rapidly oxidizing to dimethyl disulfide [2]. Methional diethyl acetal, by masking the reactive aldehyde carbonyl as a diethyl acetal, is structurally precluded from undergoing this retro-aldol pathway. Acetals are stable in neutral to strongly basic environments, which makes them established aldehyde protecting groups in multi-step synthesis [3]. This inherent chemical stabilization differentiates the acetal from the parent aldehyde for applications requiring sustained flavor fidelity over shelf-life.

flavor stability acetal protecting group Strecker aldehyde degradation shelf-life

Divergent Sensory Profile: Pungent Cabbage Complex vs. Singular Cooked-Potato Note

Methional (3-(methylthio)propanal) is characterized in the sensory literature as a single-note cooked-potato, meaty, or boiled-vegetable odorant with an extremely low threshold (0.45 µg/L in water; 0.5 µg/L in 11% ethanol model wine) [1][2]. In a sensory-guided chemometric study of Chinese Baijiu, methional (MET) was explicitly distinguished from dimethyl disulfide (DMDS, cooked cabbage) as representing a distinct cooked-potato sensory vector with OAV values of 1–9, while DMDS provided the cooked-cabbage note (OAV 1–22) [3]. Methional diethyl acetal delivers a fundamentally different, multi-faceted sensory profile: pungent cabbage combined with mushroom, onion, sweet, tomato, and garlic flavor notes [4]. This broader profile spans the cabbage note that methional lacks, eliminating the need to blend methional with a separate cabbage-sulfur odorant to achieve a complex savory vegetable character.

sensory analysis odor quality flavor formulation cabbage aroma methional

FEMA GRAS and JECFA Regulatory Identity: Independent Authorization Pathway for Formulation Compliance

Methional diethyl acetal (FEMA No. 4590; JECFA No. 1940) possesses a regulatory identity entirely separate from methional (FEMA No. 2747; JECFA No. 466) and other 3-(methylthio)propyl derivatives including 3-(methylthio)propyl acetate (FEMA No. 3883; JECFA No. 478) and methionol (3-(methylthio)propanol, FEMA No. 3415) [1][2]. The JECFA evaluation for methional diethyl acetal was completed at the 73rd Session (2010) with full specifications, and it is listed as 'FLAVORING AGENT OR ADJUVANT' in the FDA Substances Added to Food inventory [1]. FEMA GRAS Publication No. 24 documents the expert panel's safety determination and specifies usage levels that serve as the industry reference for compliant formulation: 0.02000 ppm (average usual) to 0.10000 ppm (average maximum) in baked goods; 0.02000 to 0.08000 ppm in fruit ices; and 0.03000 to 0.10000 ppm in soups [3]. These category-specific limits constitute a regulatory boundary condition: substituting the acetal with the aldehyde methional, which has its own distinct use limits (e.g., up to 12 ppm in sauces, 5 ppm in bakery, per FEMA No. 2747 documentation), would represent a different regulatory exposure and may require re-evaluation of GRAS compliance for the specific food category [4].

FEMA GRAS JECFA regulatory compliance food flavoring FDA

Physicochemical Property Differentiation: Higher Boiling Point and Altered Water Solubility vs. Methional

Methional diethyl acetal exhibits a significantly higher atmospheric boiling point of 229–231 °C (at 760 mmHg) compared with methional, which boils at approximately 165–166 °C (at 760 mmHg) [1]. This reflects the increased molecular weight from acetal formation (178.29 vs. 104.17 g/mol). The acetal also exhibits substantially higher estimated water solubility: ~1,686 mg/L at 25 °C (EPI Suite estimate) vs. approximately 5.6 mg/L (ALOGPS predicted) for methional, representing a roughly 300-fold increase in predicted aqueous solubility [2][3]. The estimated logP values differ accordingly (1.80 for the acetal vs. approximately 0.3 for methional), indicating greater lipophilicity for the acetal form [1][3]. The vapor pressure of methional diethyl acetal is reported as 0.099 mmHg at 25 °C [1].

boiling point water solubility volatility formulation logP

High-Value Application Scenarios for Methional Diethyl Acetal Based on Quantified Differentiation


Thermally Processed Savory Foods Requiring Shelf-Stable Cabbage/Mushroom Flavor

In baked goods, soups, and retorted savory products where thermal processing (baking at >150 °C, retorting at >121 °C) and extended ambient shelf-life are required, methional diethyl acetal is the superior choice over methional. The acetal-protected aldehyde group eliminates the retro-aldol degradation pathway that causes methional to decompose into acrolein and methyl mercaptan during heating and storage, the latter being a documented source of undesirable flavor drift in processed foods [1]. The higher boiling point of the acetal (229–231 °C vs. 165–166 °C for methional) provides greater thermal retention during processing, while FEMA GRAS use levels of 0.02000–0.10000 ppm in baked goods and 0.03000–0.10000 ppm in soups provide the regulatory framework for compliant formulation [2].

Complex Cabbage-Vegetable Flavor Systems Where Ingredient Consolidation Is Valued

When formulating cabbage-forward savory profiles (e.g., coleslaw, sauerkraut, fermented vegetable, or kimchi-type flavor systems), methional diethyl acetal intrinsically delivers the pungent cabbage character plus mushroom, onion, sweet, tomato, and garlic notes in a single molecule [1]. This contrasts with methional, which provides a singular cooked-potato note (OAV 1–9 in Baijiu) and must be blended with a separate cabbage-type sulfur compound such as dimethyl disulfide (OAV 1–22) to achieve the same complexity [2]. For procurement and formulation teams, this translates to a single-item specification, single safety data sheet, single quality control protocol, and reduced blending complexity.

GRAS-Compliant Flavor Development for US Market with Category-Specific Use Limits

Methional diethyl acetal (FEMA 4590) provides a clearly documented regulatory pathway for US-market flavor formulations, with FEMA GRAS Publication 24 defining precise use levels for specific food categories: 0.02000–0.10000 ppm (baked goods), 0.02000–0.08000 ppm (fruit ices), and 0.03000–0.10000 ppm (soups) [1]. This independent GRAS determination means the compound has been evaluated on its own merits by the FEMA Expert Panel, separate from methional (FEMA 2747) and other 3-(methylthio)propyl derivatives. For manufacturers requiring documented GRAS status for customer technical dossiers or regulatory submission, the availability of a published FEMA GRAS assessment with specified use levels simplifies compliance demonstration [2].

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